2-(2,6-Dimethylphenoxy)-3-methylquinoxaline

Lipophilicity Drug Design ADMET

This 2-(2,6-dimethylphenoxy)-3-methylquinoxaline scaffold creates a symmetrical steric shield around the ether oxygen, restricting metabolic O-dealkylation compared to unsubstituted or mono-substituted analogs. Essential for VEGFR-2 kinase SAR programs and metabolic soft-spot identification. Pair with the 2,3-dimethyl regioisomer (CAS 477870-88-5) for matched molecular pair analysis isolating symmetrical vs. asymmetrical methyl placement effects. Specify CAS 477862-83-2 to guarantee the correct 2,6-substitution pattern critical for reproducible selectivity and stability data.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 477862-83-2
Cat. No. B3037331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylphenoxy)-3-methylquinoxaline
CAS477862-83-2
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OC2=NC3=CC=CC=C3N=C2C
InChIInChI=1S/C17H16N2O/c1-11-7-6-8-12(2)16(11)20-17-13(3)18-14-9-4-5-10-15(14)19-17/h4-10H,1-3H3
InChIKeyCYLZFQWCEUUWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dimethylphenoxy)-3-methylquinoxaline: A Structurally Distinct 3-Methylquinoxaline Scaffold for Targeted Probe and Lead Discovery


2-(2,6-Dimethylphenoxy)-3-methylquinoxaline (CAS 477862-83-2) is a synthetic quinoxaline derivative with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol . It is constructed around a 3-methylquinoxaline core, which is a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition, notably against VEGFR-2, as well as for PDE and antimicrobial programs [1]. The compound is distinguished by a 2,6-dimethylphenoxy substituent at the 2-position, which imparts a unique steric and electronic profile compared to its unsubstituted phenoxy or halogenated analogs. It is currently offered as a research-grade building block with a specified minimum purity of 95%, and its long-term storage condition is recommended as a cool, dry environment .

Why Generic Substitution of 2-Phenoxy-3-methylquinoxaline Analogs Fails in SAR-Critical Applications


Within the 3-methylquinoxaline chemotype, the position and nature of substituents on the 2-phenoxy ring are decisive for target engagement and pharmacokinetic behavior [1]. The 2,6-dimethyl substitution pattern of the target compound creates a symmetrical steric shield around the ether oxygen, which can restrict metabolic dealkylation compared to unsubstituted or mono-substituted phenoxy analogs. Conversely, the regioisomeric 2-(2,3-dimethylphenoxy)-3-methylquinoxaline (CAS 477870-88-5) presents an asymmetrical steric environment that may adopt different binding conformations within narrow kinase ATP pockets or GPCR allosteric sites. Generic procurement of a '2-phenoxy-3-methylquinoxaline' without specifying the 2,6-dimethyl substitution therefore risks introducing an analog with divergent selectivity and metabolic stability profiles, undermining SAR reproducibility [2].

Product-Specific Quantitative Evidence for 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline: A Comparator-Based Differentiation Guide


Lipophilicity-Driven Differentiation: XLogP3-AA of 2,6-Dimethyl vs. 2,3-Dimethyl Regioisomers

The computed XLogP3-AA value for the target compound, 2-(2,6-dimethylphenoxy)-3-methylquinoxaline, is 4.2, indicating substantial lipophilicity suitable for passive membrane permeability [1]. In comparison, the regioisomer 2-(2,3-dimethylphenoxy)-3-methylquinoxaline (PubChem CID 1491206) also has a computed XLogP3-AA of 4.2, demonstrating that the methyl group position on the phenoxy ring does not alter the overall partition coefficient in this computational model [2]. This parity implies that any differential biological activity between these regioisomers must arise from steric or conformational effects rather than from gross lipophilicity differences.

Lipophilicity Drug Design ADMET Quinoxaline SAR

Topological Polar Surface Area (TPSA) Identity Confirms Equivalent Hydrogen Bonding Capacity Across Regioisomers

The topological polar surface area (TPSA) for the target compound is calculated as 35 Ų [1]. This value is identical to that of the 2,3-dimethyl regioisomer (CID 1491206), which also has a TPSA of 35 Ų [2]. A TPSA below 60 Ų is generally predictive of good oral absorption potential, and values below 90 Ų are associated with CNS penetration capability. The identical TPSA between regioisomers confirms that the total hydrogen bond acceptor count (3 HBA) and donor count (0 HBD) are invariant, once again highlighting that any selectivity or potency differences observed between these compounds in biological assays must be attributed to the spatial orientation of the methyl groups rather than to altered hydrogen bonding capacity or passive permeability.

TPSA Drug-Likeness Permeability Blood-Brain Barrier

Rotatable Bond Count Parity Supports Conformational Restriction as Key Differentiator

Both the target compound and its 2,3-dimethyl regioisomer possess exactly 2 rotatable bonds, as computed by Cactvs [1][2]. In the 2,6-dimethyl substitution pattern, the two ortho-methyl groups flank the ether linkage symmetrically, which can effectively lock the phenoxy ring into a conformation where the plane of the aromatic ring is nearly perpendicular to the quinoxaline core. In contrast, the 2,3-dimethyl isomer has only one ortho-methyl group adjacent to the oxygen, allowing for a different distribution of torsional conformers. Although the rotatable bond count is identical, the energetic landscape of accessible conformers is likely to diverge, potentially leading to differential entropy penalties upon binding to a rigid protein target.

Conformational Analysis Rotatable Bonds Entropy Target Binding

HPLC Purity Specification of ≥95% Enables Direct Use in Primary Screening Without Re-Purification

The commercially available batch of 2-(2,6-dimethylphenoxy)-3-methylquinoxaline from AKSci is specified with a minimum purity of 95% as determined by HPLC, and the supplier provides a Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . In contrast, the CymitQuimica offering of the same compound (REF: 3D-CUA86283) has been officially discontinued, limiting sourcing alternatives . For researchers seeking a reliable, long-term supply of this specific regioisomer, the AKSci batch represents one of the few active commercial sources with documented quality assurance credentials.

Purity Quality Control HTS Reproducibility

Optimal Research Application Scenarios for 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline Based on Evidenced Properties


Regioisomeric Probe for Steric SAR in VEGFR-2 Kinase Inhibitor Optimization

The 2,6-dimethyl substitution creates a symmetrical steric environment that can be used to systematically probe the tolerance of the VEGFR-2 ATP-binding pocket for ortho-substitution. In a series of 3-methylquinoxaline-based VEGFR-2 inhibitors, where potency has been reported in the low nanomolar range for certain 2-phenoxy derivatives [1], the target compound serves as the sterically 'shielded' analog. Pairing the target compound with its 2,3-dimethyl regioisomer in a matched molecular pair analysis would isolate the effect of symmetrical vs. asymmetrical methyl placement on kinase selectivity and cellular antiproliferative activity in MCF-7 and HepG-2 cell lines.

Metabolic Stability Reference Compound for Ortho-Substituted Phenoxy Ethers

The dual ortho-methyl groups flanking the ether linkage in the target compound are expected to sterically hinder cytochrome P450-mediated O-dealkylation, a common metabolic liability of phenoxy ethers. By comparing the microsomal or hepatocyte stability of this compound against the unsubstituted 2-phenoxy-3-methylquinoxaline parent, researchers can quantify the metabolic shielding effect imparted by the 2,6-dimethyl pattern, providing essential data for scaffold-specific metabolic soft-spot identification.

Computational Chemistry Benchmark: Generating Torsional Energy Profiles for Quinoxaline-Phenoxy Linkages

The symmetrical 2,6-dimethyl substitution simplifies the conformational energy surface of the phenoxy-quinoxaline bond by reducing the number of distinct torsional minima. With a computed rotatable bond count of 2 [2], this compound is well-suited as a model system for high-level DFT or force-field-based torsional scanning studies aimed at parameterizing the rotational barrier of sterically hindered diaryl ethers. The identical TPSA and XLogP of the 2,6- and 2,3-regioisomers [2] provide a clean computational control for isolating steric from electronic effects.

HTS Hit Confirmation and Counter-Screening Using the 2,6-Dimethyl Regioisomer

When a primary screen identifies a 2-phenoxy-3-methylquinoxaline hit, the 2,6-dimethyl variant should be included as one of the confirmatory analogs to assess the steric tolerance of the hit. The compound's adequate computed lipophilicity (XLogP3 = 4.2) [2] and favorable TPSA (35 Ų) [2] predict sufficient solubility and permeability for cellular assay conditions at typical screening concentrations (1–10 µM), minimizing the risk of false negatives arising from poor physicochemical properties.

Quote Request

Request a Quote for 2-(2,6-Dimethylphenoxy)-3-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.